Tetrabutyltin

Catalog No.
S573647
CAS No.
1461-25-2
M.F
C16H36Sn
M. Wt
347.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrabutyltin

CAS Number

1461-25-2

Product Name

Tetrabutyltin

IUPAC Name

tetrabutylstannane

Molecular Formula

C16H36Sn

Molecular Weight

347.2 g/mol

InChI

InChI=1S/4C4H9.Sn/c4*1-3-4-2;/h4*1,3-4H2,2H3;

InChI Key

AFCAKJKUYFLYFK-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)CCCC

Solubility

Insol in water; sol in most organic solvents

Synonyms

NSC 22330; NSC 28131; NSC 65524; Tetra-n-butylstannane; Tetra-n-butyltin; Tetrabutyltin; Tetrabutyltin(IV);

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)CCCC

Historical Use in Antifouling Paints

Tetrabutyltin (TBT) was once widely used as an antifouling agent in paints applied to the hulls of ships and boats. These paints prevent the growth of marine organisms like barnacles and algae, which can impede a vessel's speed and fuel efficiency. However, research in the 1970s and 1980s revealed significant negative impacts of TBT on marine ecosystems, leading to widespread bans and regulations on its use.

Research on Environmental Impact

Following concerns about its environmental impact, scientific research on TBT has focused on understanding its:

  • Toxicity to marine organisms: Studies have documented TBT's harmful effects on various marine life, including oysters, snails, and fish. It can disrupt their endocrine systems, leading to imposex (development of male sex organs in females) in some species and reproductive problems in others.
  • Persistence and bioaccumulation: Research has shown that TBT is persistent in the environment, meaning it degrades slowly, and can bioaccumulate in the food chain. This means that organisms higher in the food chain can accumulate higher levels of TBT, potentially reaching harmful concentrations.

Research on Environmental Remediation

Due to its detrimental effects, research efforts have also explored methods for:

  • Developing alternative antifouling agents: Scientists are investigating safer and more environmentally friendly alternatives to TBT for use in antifouling paints.
  • Remediation of contaminated environments: Research is ongoing to develop effective methods for removing TBT from contaminated sediments and water bodies. However, complete remediation of existing TBT contamination remains a challenge.

Tetrabutyltin is a member of the organotin family, characterized by its four butyl groups attached to a central tin atom. It is primarily used as a precursor for synthesizing other organotin compounds, such as tributyltin and dibutyltin, which serve as stabilizers for polyvinyl chloride and biocides in agricultural applications . Due to its lipophilic nature, tetrabutyltin can easily dissolve in organic solvents, making it useful in various chemical processes.

Tetrabutyltin is a toxic compound with endocrine disrupting properties []. Exposure can cause a range of health effects, including:

  • Imposex in Marine Snails: TTBT exposure in marine gastropods like whelks can induce imposex, a condition where females develop male sex organs []. This disrupts reproductive success and has been linked to population declines [].
  • Other Effects: Studies suggest potential developmental and immune system effects in mammals upon exposure [, ].

  • Redistribution Reaction: When reacted with tin(IV) chloride, it forms tributyltin chloride and dibutyltin chloride. This reaction is significant as it produces compounds widely used in industrial applications .
  • Hydrogenolysis: Tetrabutyltin acts as a catalyst in hydrogenolysis reactions, where it facilitates the cleavage of bonds through the addition of hydrogen .
  • Synthesis Reaction: It can be synthesized through the reaction of tin(IV) chloride with n-butyl magnesium chloride (a Grignard reagent), producing tetrabutyltin and magnesium chloride as by-products .

Several methods exist for synthesizing tetrabutyltin:

  • Grignard Reaction: The most common method involves reacting tin(IV) chloride with n-butyl magnesium chloride. This method is efficient and produces high yields of tetrabutyltin .
  • Direct Synthesis: Recent investigations have explored direct synthesis from butyl chloride, optimizing conditions to enhance yield and purity .
  • Modified Methods: Some patents describe modified synthesis techniques that involve additional reagents like magnesium to improve the process efficiency .

Unique FeaturesTributyltinSn(C₄H₉)₃PVC stabilizer, biocideMore toxic than tetrabutyltinDibutyltinSn(C₄H₉)₂Biocide, antifungal agentLess lipophilic than tetrabutyltinMonobutyltinSn(C₄H₉)Intermediate for other organotinsLower molecular weightOctyltinSn(C₈H₁₈)Marine antifouling agentLonger carbon chain enhances lipophilicity

Tetrabutyltin's unique structure allows it to serve effectively as a precursor for other organotin compounds while maintaining distinct properties that influence its reactivity and applications. Its lower toxicity compared to some derivatives makes it a preferred choice in certain industrial applications while still necessitating careful handling due to potential environmental impacts.

Studies on tetrabutyltin interactions focus on its reactivity with other chemical species. Its role in catalyzing hydrogenolysis has been well-documented, showcasing its effectiveness in breaking down complex organic molecules. Additionally, research into its environmental interactions highlights potential risks associated with its use, particularly regarding aquatic toxicity and bioaccumulation in marine organisms .

Physical Description

Liquid

Color/Form

Colorless or slightly yellow oily liquid

Boiling Point

145 °C @ 10 mm Hg

Density

1.054 g/cu cm at 20 °C

Odor

Distinct, characteristic odo

Melting Point

-97 °C

UNII

QJ7Y5V377V

GHS Hazard Statements

Aggregated GHS information provided by 59 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (74.58%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (20.34%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (74.58%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (93.22%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (16.95%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (18.64%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (76.27%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (16.95%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H341 (11.86%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H360 (11.86%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H372 (93.22%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (76.27%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (93.22%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Butyltin compounds inhibited the activity of purified yeast glucose-6-phosphate dehydrogenase in an in vitro system. The order of inhibitory effect was tetrabutyltin, dibutyltin, tributyltin and monobutyltin. The concentration of tetrabutyltin giving 50% inhibition of the yeast enzyme was 4.3ited by tributyltin but not by monobutyltin, dibutyltin or tetrabutyltin. Inhibition of glucose-6-phosphate dehydrogenase of yeast by tributyltin and tetrabutyltin was prevented by the addition of bovine serum albumin; inhibition of activity of the erythrocyte enzyme by tributyltin was not affected. Addition of albumin to the once inactivated enzyme did not restore enzyme activity. Cysteine slightly protected yeast enzyme from inhibition by dibutyltin but did not affect inhibition by tributyltin and tetrabutyltin.

Vapor Pressure

0.0048 mm Hg at 20 °C

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

1461-25-2

Wikipedia

Tetrabutyltin

Methods of Manufacturing

Reaction of tin tetrachloride with butyl magnesium chloride.
From activated magnesium chips, butyl chloride, and stannic chloride in a hydrocarbon mixture.
REACTION OF STANNIC CHLORIDE AND TRI-N-BUTYLALUMINUM IN THE PRESENCE OF COMPLEXING AGENTS SUCH AS SODIUM CHLORIDE, ETHERS, OR TERTIARY AMINES; REACTION OF STANNIC CHLORIDE AND N-BUTYLMAGNESIUM CHLORIDE; REACTION OF STANNIC CHLORIDE AND N-BUTYL CHLORIDE
Commercial mfr of organotins traditionally has involved alkylation of tin tetrachloride or the direct reaction of tin with alkyl halides. /Organotin cmpd/

General Manufacturing Information

All other chemical product and preparation manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Stannane, tetrabutyl-: ACTIVE
Organotin stabilizers are all derivatives of tetravalent tin. ... The organic groups bonded to tin are either alkyl or, substituted alkyl. Aryltin compounds have been shown to be poor stabilizers for polyvinyl chloride. /Organotin cmpd/
Among the most widely used preparations of tetraalkyl- and tetraaryltin compounds is the reaction of stannic chloride with tetrahydrofuran-based Grignard reagents or organoaluminum compounds. ... Organolithium and organosodium reagents can also be used to prepare tetraorganotins. ... The Wurtz reaction, which relies on in situ formation of an active organosodium species, is also useful for preparing tetraorganotin compounds and is practiced commercially. ... Unsymmetrical functional tetraorganotins are generally prepared by tin hydride addition (hydrostannation) to functional unsaturated organic compounds. /Tetraorganotin compounds/
COMMERCIAL ORGANOTIN COMPOUNDS USED AS STABILIZERS ARE OFTEN NOT CLEARLY IDENTIFIED AS TO THE EXACT ORGANOTIN, NOR IS INFORMATION GIVEN AS TO THE PRESENCE OF OTHER INGREDIENTS. ... /ORGANOTIN COMPOUNDS/

Analytic Laboratory Methods

NIOSH Method 5504. Analyte: tetrabutyltin. Matrix: Air. Procedure: Atomic absorption, graphite furnace. For tetrabutyltin this method has an estimated detection limit of 1 ug tin per 300 liter sample. The overall precision/RSD is 10.0%. Applicability: The working range is 0.015 to 1 mg/cu m (as tin) for a 300 liter air sample. Interferences: Organotin compounds not separated chromatographically will mutually interfere.

Stability Shelf Life

STABLE

Dates

Modify: 2023-08-15

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